REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:8][CH:7]=[N:6][CH:5]=1)([O-:3])=[O:2].[CH:9](O)=O>S(OC)(OC)(=O)=O>[CH3:9][N:8]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][N:6]=[CH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CN=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the whole is heated for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
The formic acid is distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
420 parts of water is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the whole cooled to from 0° to 5° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated at 0° to 5° C
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |